molecular formula C23H22BrN3OS B455142 2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B455142
M. Wt: 468.4g/mol
InChI Key: VBGFCFKCNSZFGS-UHFFFAOYSA-N
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Description

2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H22BrN3OS

Molecular Weight

468.4g/mol

IUPAC Name

2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C23H22BrN3OS/c1-14-15(13-28-20-10-6-5-8-18(20)24)11-21(29-14)22-16-7-3-2-4-9-19(16)27-23(26)17(22)12-25/h5-6,8,10-11H,2-4,7,9,13H2,1H3,(H2,26,27)

InChI Key

VBGFCFKCNSZFGS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)COC4=CC=CC=C4Br

Canonical SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)COC4=CC=CC=C4Br

Origin of Product

United States

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